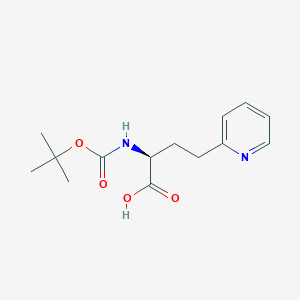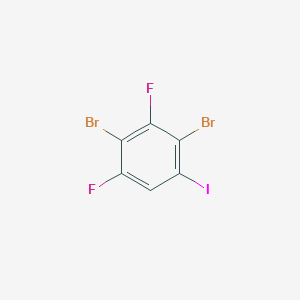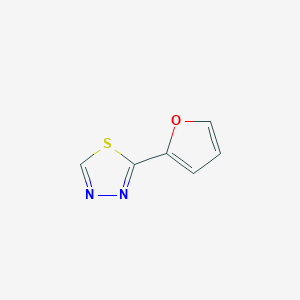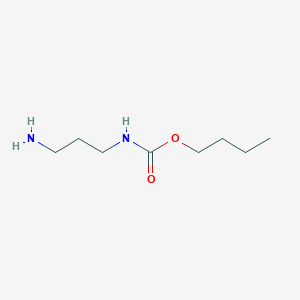
2-(2-Methylpropyl)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutyltetrahydro-2H-pyran is a heterocyclic organic compound featuring a six-membered ring with one oxygen atom. This compound is notable for its structural motif, which is present in many natural products and synthetic intermediates. It is often used in the fragrance industry due to its pleasant aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Isobutyltetrahydro-2H-pyran can be synthesized through various methods. One common approach is the Prins cyclization reaction, which involves the condensation of an aldehyde with an unsaturated alcohol. For instance, the reaction between isovaleraldehyde and isoprenol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid can yield 2-isobutyltetrahydro-2H-pyran .
Industrial Production Methods: In industrial settings, the synthesis of 2-isobutyltetrahydro-2H-pyran often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or Brønsted acids are commonly used to facilitate the cyclization process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isobutyltetrahydro-2H-pyran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atom, often using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions include various substituted tetrahydropyrans, lactones, and alcohols .
Applications De Recherche Scientifique
2-Isobutyltetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving heterocyclic compounds.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.
Industry: Beyond its use in fragrances, it is also employed in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-isobutyltetrahydro-2H-pyran involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, altering their activity and affecting metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence enzyme catalysis and other biochemical processes .
Comparaison Avec Des Composés Similaires
2H-Pyran: A simpler analog with similar reactivity but lacking the isobutyl group.
Tetrahydropyran: Another related compound, often used as a solvent and in organic synthesis.
2-Pyrone: A structurally similar compound with different reactivity due to the presence of a carbonyl group.
Uniqueness: 2-Isobutyltetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isobutyl group enhances its hydrophobicity and influences its reactivity compared to simpler pyran derivatives .
Propriétés
Numéro CAS |
17912-11-7 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-(2-methylpropyl)oxane |
InChI |
InChI=1S/C9H18O/c1-8(2)7-9-5-3-4-6-10-9/h8-9H,3-7H2,1-2H3 |
Clé InChI |
DGTFZOUSVFPLJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)

![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)

![(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B15244956.png)




